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Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-
Formyl-2-thiouracil (also known as 2-thiouracil-6-carboxaldehyde), a heterocyclic compound

of interest in medicinal chemistry and drug development. While direct, published experimental

spectra for this specific molecule are not widely available, this document leverages established

spectroscopic principles and extensive data from closely related analogs to present a robust,

predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features

but also the underlying scientific rationale for these predictions. This guide includes detailed,

field-proven experimental protocols and workflows designed to be a self-validating resource for

researchers and scientists in the pharmaceutical industry.

Introduction: The Need for Rigorous Spectroscopic
Analysis
6-Formyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for a range of

biological activities, including antithyroid properties.[1] The introduction of a reactive formyl

(aldehyde) group at the C6 position creates a valuable synthon for the synthesis of more

complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have been

investigated for antimicrobial and antitumor activities.[2]
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For any compound intended for use in drug discovery or as a synthetic intermediate,

unambiguous structural confirmation is paramount. Spectroscopic techniques provide the

foundational data for this confirmation. Each method offers a unique piece of the structural

puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy

identifies key functional groups, and mass spectrometry confirms the molecular weight and

provides clues to the molecular formula and fragmentation patterns. This guide provides the

expected spectroscopic signature of 6-Formyl-2-thiouracil, empowering researchers to

confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can

map the connectivity and chemical environment of nearly every atom in the molecule.

Rationale and Experimental Considerations
The choice of solvent is critical in NMR. For compounds like 6-Formyl-2-thiouracil, which

possess exchangeable amide protons (N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is the

solvent of choice. Unlike deuterated chloroform (CDCl₃), DMSO-d₆ is a hydrogen bond

acceptor, which slows down the rate of proton exchange with residual water, allowing the N-H

protons to be observed as distinct, often broad, signals.[3] This provides a more complete

picture of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Formyl-2-thiouracil.

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not

already present in the solvent.

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication

may be necessary.

Instrument Setup: Place the sample in the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans

(e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃

carbons.[3][4]

Workflow for NMR Analysis
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Caption: Workflow for acquiring NMR spectra of 6-Formyl-2-thiouracil.
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Predicted Spectroscopic Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-Formyl-2-
thiouracil, based on data from analogous compounds and established chemical shift

principles.[3][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Cited Analogs

~12.5 - 12.8 Broad singlet 2H N1-H, N3-H

Exchangeable
amide protons
in thiouracils
typically
appear >12
ppm.[3][4]

~9.5 - 9.8 Singlet 1H C6-CHO

Aldehyde

protons are

strongly

deshielded and

appear in this

characteristic

region.[7]

| ~8.0 - 8.2 | Singlet | 1H | C5-H | The olefinic proton at C5 is deshielded by the adjacent formyl

group. In 6-methyl-2-thiouracil, this proton appears at 5.68 ppm; the electron-withdrawing

aldehyde will shift it significantly downfield.[3] |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale & Cited Analogs

~185 - 190 C6-CHO

Aldehyde carbons are
highly deshielded and
appear in this distinct low-
field region.[6][8]

~175 - 178 C2=S

The thione carbon in thiouracil

derivatives is characteristic

and found in this range.[3]

~160 - 163 C4=O

The carbonyl carbon at C4 is

typical for uracil and thiouracil

rings.[3][5]

~150 - 155 C6

The C6 carbon, attached to the

electron-withdrawing formyl

group, will be significantly

deshielded.

| ~110 - 115 | C5 | The chemical shift for the C5 carbon is expected to be in the olefinic region,

influenced by adjacent substituents. |

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to its specific vibrational modes (e.g., stretching, bending).

Rationale and Experimental Considerations
For solid samples like 6-Formyl-2-thiouracil, the potassium bromide (KBr) pellet method is a

robust and common choice. KBr is transparent to IR radiation in the typical analysis range

(~4000-400 cm⁻¹) and serves as an inert matrix. This technique minimizes scattering effects

and produces high-quality spectra suitable for identifying key functional groups.

Experimental Protocol: KBr Pellet Preparation and
Analysis
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Sample Preparation: Place ~1-2 mg of 6-Formyl-2-thiouracil and ~100-200 mg of dry, IR-

grade KBr powder into an agate mortar.

Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder

is obtained. The quality of the final spectrum is highly dependent on the particle size and

homogeneity of this mixture.

Pellet Formation: Transfer a small amount of the powder into a pellet press die.

Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a

thin, transparent, or translucent KBr pellet.

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of

the FT-IR spectrometer.

Collect a background spectrum of the empty sample compartment first.

Acquire the sample spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio. The sample spectrum will be ratioed against the background to remove

atmospheric (H₂O, CO₂) absorptions.

Workflow for IR Analysis
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Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Predicted Spectroscopic Data and Interpretation
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The predicted IR absorption bands are crucial for confirming the presence of the key functional

groups in 6-Formyl-2-thiouracil.

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Rationale &
Cited Analogs

3100 - 3000 Medium N-H Stretch Amide (N-H)

Characteristic
N-H stretching
in H-bonded
thiouracil
rings.[9]

2830 - 2860 Medium, Sharp C-H Stretch
Aldehyde (O=C-

H)

A key diagnostic

band for

aldehydes, often

appearing

alongside the

main C-H

stretches.[10]

~1710 Strong C=O Stretch Aldehyde (C=O)

Conjugation with

the pyrimidine

ring shifts the

aldehyde

carbonyl

absorption to a

slightly lower

wavenumber

than a saturated

aldehyde.[10]

~1650 Strong C=O Stretch
Amide I band

(C⁴=O)

The C4 carbonyl

stretch is a

prominent

feature in uracil

and thiouracil

spectra.[3]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional
Group

Rationale &
Cited Analogs

~1615 Medium C=C Stretch Alkene (C⁵=C⁶)

Stretching of the

double bond

within the

heterocyclic ring.

[11]

| ~1240 | Medium-Strong | C=S Stretch | Thioamide (C²=S) | The C=S stretching vibration is a

key identifier for thiouracils.[3] |

Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight, helps confirm the molecular

formula, and offers structural information through the analysis of fragmentation patterns.

Rationale and Experimental Considerations
The choice of ionization technique dictates the nature of the resulting mass spectrum.

Hard Ionization (e.g., Electron Impact, EI): This high-energy method causes extensive

fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for

structural elucidation but may result in a weak or absent molecular ion peak.[12]

Soft Ionization (e.g., Electrospray Ionization, ESI): This is a gentler method ideal for polar,

non-volatile molecules. It typically produces a prominent protonated molecular ion ([M+H]⁺)

or other adducts, making it the preferred method for unambiguously determining the

molecular weight.[13] For 6-Formyl-2-thiouracil, ESI is the superior choice for confirming its

molecular mass.

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of 6-Formyl-2-thiouracil (~0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.
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Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high

mass accuracy.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. The scan range should be set to cover the expected m/z value (e.g., 50-

500 amu).

Tandem MS (MS/MS): To gain fragmentation data, the [M+H]⁺ ion can be isolated and

subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[13]

Workflow for ESI-MS Analysis
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Caption: Workflow for acquiring ESI-MS and MS/MS spectra.

Predicted Mass Spectrum and Fragmentation
The molecular formula of anhydrous 6-Formyl-2-thiouracil is C₅H₄N₂O₂S, with a monoisotopic

mass of 156.00 g/mol . The commercially available form is often a hydrate (C₅H₄N₂O₂S·H₂O),

with a molecular weight of 174.18.[14]
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Table 4: Predicted ESI-MS Data

m/z (amu) Ion Rationale

157.01 [M+H]⁺

Protonated molecular ion
of the anhydrous
molecule. This should be
the base peak in a soft
ionization spectrum.

| 179.00 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

Predicted Fragmentation Pattern (from MS/MS of m/z 157.01): The fragmentation of the

thiouracil ring often proceeds via a retro-Diels-Alder (RDA) type cleavage.[15] Key predicted

fragment ions would include:

Loss of CO (Carbon Monoxide): A common loss from aldehydes.[16] (m/z 157 -> m/z 129)

Loss of HNCS (Isothiocyanic acid): A characteristic fragmentation for thiouracils. (m/z 157 ->

m/z 98)

Loss of CHO (Formyl radical): Cleavage of the aldehyde group. (m/z 157 -> m/z 128)

Conclusion
The comprehensive spectroscopic profile detailed in this guide provides a strong, predictive

foundation for the identification and characterization of 6-Formyl-2-thiouracil. The key

identifying features are the distinct aldehyde signals in both ¹H and ¹³C NMR (~9.6 ppm and

~187 ppm, respectively), the characteristic aldehyde C=O and C-H stretches in the IR spectrum

(~1710 cm⁻¹ and ~2830 cm⁻¹), and a protonated molecular ion at m/z 157.01 in the ESI mass

spectrum. By following the detailed protocols and using the interpreted data as a benchmark,

researchers can proceed with confidence in their synthesis and application of this valuable

heterocyclic compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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